REACTION_SMILES
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[Br:8][C:9]([C:10](=[O:11])[O:12][CH2:13][CH3:14])([CH3:15])[CH3:16].[C:17](=[O:18])([O-:19])[O-:20].[K+:21].[K+:22].[NH2:1][c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1.[O:23]=[CH:24][N:25]([CH3:26])[CH3:27]>>[NH:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[C:9]([C:10](=[O:11])[O:12][CH2:13][CH3:14])([CH3:15])[CH3:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C)(C)Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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CCOC(=O)C(C)(C)Nc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |